2-methyl-3-[(4-methylpiperidin-1-yl)methyl]benzo[h]quinolin-4(1H)-one
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Overview
Description
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]benzo[h]quinolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(4-methylpiperidin-1-yl)methyl]benzo[h]quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Substitution Reactions: The methyl group and the piperidine moiety are introduced through substitution reactions. For example, the methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]benzo[h]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl chloride with aluminum chloride for alkylation; piperidine derivatives with bases like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]benzo[h]quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(4-methylpiperidin-1-yl)methyl]benzo[h]quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[(4-methylpiperazin-1-yl)methyl]benzo[h]quinolin-4(1H)-one
- 2-methyl-3-[(4-methylpiperidin-1-yl)methyl]benzo[h]quinolin-4(1H)-one
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the piperidine moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C21H24N2O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C21H24N2O/c1-14-9-11-23(12-10-14)13-19-15(2)22-20-17-6-4-3-5-16(17)7-8-18(20)21(19)24/h3-8,14H,9-13H2,1-2H3,(H,22,24) |
InChI Key |
KAXAKWSGWKUSRN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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